molecular formula C17H24N6 B11039139 4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

Cat. No.: B11039139
M. Wt: 312.4 g/mol
InChI Key: UXHHHXWDEWREQQ-UHFFFAOYSA-N
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Description

4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound with a unique structure that combines a quinazoline core with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multiple steps. One common approach is to start with the quinazoline core and introduce the triazine ring through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated quinazoline rings.

Scientific Research Applications

4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, are known for their anticancer properties.

    Triazine Derivatives: Compounds like atrazine are widely used as herbicides.

Uniqueness

4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is unique due to its combined quinazoline and triazine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H24N6

Molecular Weight

312.4 g/mol

IUPAC Name

4,6,7-trimethyl-N-(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine

InChI

InChI=1S/C17H24N6/c1-10(2)23-8-18-16(19-9-23)22-17-20-13(5)14-6-11(3)12(4)7-15(14)21-17/h6-7,10H,8-9H2,1-5H3,(H2,18,19,20,21,22)

InChI Key

UXHHHXWDEWREQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)C(C)C)C

Origin of Product

United States

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